molecular formula C10H13N3 B8755288 3-Amino-5-methyl-1-phenyl-2-pyrazoline CAS No. 50526-72-2

3-Amino-5-methyl-1-phenyl-2-pyrazoline

Cat. No. B8755288
CAS RN: 50526-72-2
M. Wt: 175.23 g/mol
InChI Key: DCXDXIDSSLPEHG-UHFFFAOYSA-N
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Patent
US04432991

Procedure details

A 2.0 g. amount of sodium metal is dissolved in 200 ml. of absolute ethanol, then 32.4 g. of phenylhydrazine in 50 ml. of ethanol is added followed in 10 minutes by 20.1 g. of crotononitrile. The reaction mixture is refluxed for 5 hours. Most of the ethanol is removed in vacuo, water is added and the product is collected by filtration. The solid is dissolved in dichloromethane. This solution is passed through a short column of a hydrous magnesium silicate. The column effluent is then refluxed on a steam bath with the gradual addition of hexane to crystallize a product. The product is collected and recrystallized from acetone-hexane to give 26.9 g. of the product of the Example as colorless prisms, m.p. 103.5°-106° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[C:2]1([NH:8][NH2:9])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:10](#[N:14])/[CH:11]=[CH:12]/[CH3:13]>C(O)C>[NH2:14][C:10]1[CH2:11][CH:12]([CH3:13])[N:8]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:9]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Most of the ethanol is removed in vacuo, water
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
the product is collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The solid is dissolved in dichloromethane
TEMPERATURE
Type
TEMPERATURE
Details
The column effluent is then refluxed on a steam bath with the gradual addition of hexane
CUSTOM
Type
CUSTOM
Details
to crystallize a product
CUSTOM
Type
CUSTOM
Details
The product is collected
CUSTOM
Type
CUSTOM
Details
recrystallized from acetone-hexane
CUSTOM
Type
CUSTOM
Details
to give 26.9 g

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
NC1=NN(C(C1)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.